molecular formula C7H9N5 B2892016 2-(2-Azidoethyl)-6-methylpyrazine CAS No. 1909316-50-2

2-(2-Azidoethyl)-6-methylpyrazine

Cat. No.: B2892016
CAS No.: 1909316-50-2
M. Wt: 163.184
InChI Key: GJYALOSZXGUPLA-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-6-methylpyrazine is an organic compound that features a pyrazine ring substituted with a 2-azidoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethyl)-6-methylpyrazine typically involves the introduction of the azido group into a preformed pyrazine ring. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, 2-(2-Bromoethyl)-6-methylpyrazine can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azidoethyl)-6-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and applications. The presence of both an azido group and a methyl group on the pyrazine ring provides distinct chemical properties compared to other azidoethyl derivatives .

Properties

IUPAC Name

2-(2-azidoethyl)-6-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-6-4-9-5-7(11-6)2-3-10-12-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYALOSZXGUPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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